2-(Azidomethyl)bicyclo[2.2.1]heptane
Description
2-(Azidomethyl)bicyclo[2.2.1]heptane is a bicyclic organic compound featuring a norbornane framework (bicyclo[2.2.1]heptane) substituted with an azidomethyl group (–CH₂N₃) at the 2-position. The azido group confers unique reactivity, such as participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable in drug discovery and materials science.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(azidomethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13N3/c9-11-10-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 |
InChI Key |
FHTAPPIGYHTCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)bicyclo[2.2.1]heptane typically involves the introduction of an azidomethyl group to the bicyclo[2.2.1]heptane framework. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . Another approach involves reacting noncyclic olefins with cyclopentadiene to form bicyclo[2.2.1]heptene derivatives, followed by isomerization in the presence of an isomerization catalyst .
Industrial Production Methods
Industrial production methods for 2-(Azidomethyl)bicyclo[2.2.1]heptane are not well-documented in the literature. the processes used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield epoxides, while reduction can produce amines .
Scientific Research Applications
2-(Azidomethyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of high-energy density compounds and other specialized materials.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)bicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Table 1: Comparative Overview of Bicyclo[2.2.1]heptane Derivatives
Structural and Reactivity Differences
- Azidomethyl vs. Amino Substitutions: The azidomethyl group (–CH₂N₃) in the target compound contrasts with amino (–NH₂) derivatives (e.g., ). While amino groups enhance receptor binding (e.g., imidazoline1 affinity), azido groups enable bioorthogonal reactions, useful in probe conjugation .
- Stereochemical Variations : highlights the significance of endo vs. exo stereochemistry. For example, endo-imidazolyl derivatives exhibit rigid binding conformations critical for enzyme mimicry, whereas exo isomers serve as controls .
- Diaza Systems : 2,5-Diazabicyclo[2.2.1]heptane derivatives (e.g., ) introduce additional nitrogen atoms, increasing basicity and utility as ligands in metal coordination complexes.
Physical and Toxicological Properties
- Parent Compound : Bicyclo[2.2.1]heptane has a melting point of -95.1°C and acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) .
- Substituted Derivatives: Polar substituents (e.g., –NH₂, –N₃) increase water solubility but may introduce hazards. For example, amino derivatives in require handling under inert conditions due to air sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
